4-(4-Nitro-benzyl)-pyrrolidine

Catalog No.
S14126820
CAS No.
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Nitro-benzyl)-pyrrolidine

Product Name

4-(4-Nitro-benzyl)-pyrrolidine

IUPAC Name

3-[(4-nitrophenyl)methyl]pyrrolidine

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)7-10-5-6-12-8-10/h1-4,10,12H,5-8H2

InChI Key

NEKOYPNFQLPCTB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)[N+](=O)[O-]

4-(4-Nitro-benzyl)-pyrrolidine is a nitrogen-containing heterocycle with the molecular formula C11H14N2O2 . The compound features a five-membered pyrrolidine ring connected to a benzene ring via a methylene bridge. The benzene ring is substituted with a nitro group at the para position relative to the methylene bridge.

The structure of 4-(4-Nitro-benzyl)-pyrrolidine can be described as follows:

  • A pyrrolidine ring (five-membered saturated heterocycle containing one nitrogen atom)
  • A benzene ring
  • A methylene (-CH2-) bridge connecting the pyrrolidine and benzene rings
  • A nitro (-NO2) group attached to the benzene ring at the para position

Due to its functional groups:

  • N-alkylation: The pyrrolidine nitrogen can undergo alkylation reactions with alkyl halides or other electrophiles .
  • Reduction of the nitro group: The nitro group can be reduced to an amino group using various reducing agents, such as B2pin2 and KOtBu in isopropanol .
  • Hofmann-Löffler-Freytag reaction: This compound can potentially undergo intramolecular C-H amination reactions to form more complex heterocyclic structures .
  • Metal-catalyzed coupling reactions: The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck reactions, to introduce new substituents.

While specific information on the biological activity of 4-(4-Nitro-benzyl)-pyrrolidine is limited in the provided search results, pyrrolidine derivatives, in general, are known to exhibit various biological activities. Some potential areas of interest include:

  • Enzyme inhibition: Pyrrolidine-containing compounds have been shown to inhibit various enzymes, which could be relevant for drug development.
  • Neurotransmitter modulation: Some pyrrolidine derivatives can affect neurotransmitter systems, potentially influencing cognitive function or mood.
  • Antimicrobial activity: Certain pyrrolidine-based compounds have demonstrated antibacterial or antifungal properties.

Further research would be necessary to determine the specific biological activities of 4-(4-Nitro-benzyl)-pyrrolidine.

Several methods can be employed to synthesize 4-(4-Nitro-benzyl)-pyrrolidine:

  • Benzylation reaction: 4-(4-Nitro-benzyl)-pyrrolidine can be synthesized by reacting pyrrolidine with 4-nitrobenzyl chloride in tetrahydrofuran as a solvent .
  • Reductive amination: This method involves the reaction of 4-nitrobenzaldehyde with pyrrolidine, followed by reduction of the resulting imine.
  • Catalytic hydroalkylation: Highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can provide chiral C2-alkylated pyrrolidines using Co catalysts or C3-alkylated pyrrolidines using Ni catalysts .
  • Cycloaddition reactions: Ti-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes can be used to synthesize pyrrolidine derivatives .

4-(4-Nitro-benzyl)-pyrrolidine and related compounds have potential applications in various fields:

  • Pharmaceutical research: As a building block for the synthesis of more complex drug candidates or as a potential pharmacophore itself.
  • Organic synthesis: As an intermediate in the preparation of other heterocyclic compounds or functionalized pyrrolidines.
  • Material science: In the development of new materials with specific electronic or optical properties.
  • Agrochemicals: As a potential scaffold for the design of new pesticides or plant growth regulators.

Interaction studies involving 4-(4-Nitro-benzyl)-pyrrolidine could include:

  • Protein binding: Investigation of its ability to bind to specific proteins or enzymes, which could be relevant for drug discovery.
  • Metal complexation: Study of its potential to form complexes with metal ions, which could be useful in catalysis or materials science.
  • Hydrogen bonding: Analysis of its hydrogen bonding capabilities, which could influence its crystal structure and intermolecular interactions .

Similar Compounds

Several compounds share structural similarities with 4-(4-Nitro-benzyl)-pyrrolidine:

  • 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine: This compound features a sulfonyl group between the pyrrolidine and 4-nitrobenzyl moieties .
  • 4-[4-Nitrobenzyl]pyridine: A related compound where the pyrrolidine ring is replaced by a pyridine ring .
  • 4-Nitrobenzyl chloride: The precursor used in the synthesis of 4-(4-Nitro-benzyl)-pyrrolidine .
  • 4-Nitrobenzyl bromide: Another reactive nitrobenzyl halide used in organic synthesis .
  • 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: A more complex pyrrolidine derivative featuring additional substituents on the pyrrolidine ring .

The uniqueness of 4-(4-Nitro-benzyl)-pyrrolidine lies in its specific combination of a pyrrolidine ring and a 4-nitrobenzyl group, which provides a balance of reactivity and structural features that can be exploited in various applications and further functionalization.

The development of catalytic asymmetric methodologies for the stereoselective synthesis of 4-(4-nitrobenzyl)-pyrrolidine derivatives represents a significant advancement in synthetic organic chemistry [1]. These approaches leverage the inherent reactivity of nitrobenzyl systems combined with the versatile pyrrolidine scaffold to achieve high levels of stereochemical control.

Azomethine Ylide-Based Approaches

The catalytic asymmetric synthesis of enantioenriched pyrrolidine derivatives has been extensively studied through azomethine ylide-involved 1,3-dipolar cycloaddition reactions [1]. This methodology combines hydrogen-deuterium exchange with azomethine ylide formation to produce biologically important enantioenriched pyrrolidine derivatives with excellent stereoselectivities [1]. The process involves the direct conversion of glycine-derived aldimine esters into deuterated counterparts using deuterium oxide via copper(I)-catalyzed hydrogen-deuterium exchange [1].

The thermodynamically and kinetically favored cleavage of the α-carbon-hydrogen bond rather than the α-carbon-deuterium bond generates the key nitrogen-metallated α-deuterated azomethine ylide species for subsequent 1,3-dipolar cycloaddition [1]. This protocol exhibits remarkable features including readily available substrates, inexpensive and safe deuterium sources, mild reaction conditions, and easy manipulation [1].

Memory of Chirality Strategies

An efficient strategy for asymmetric synthesis of pyrrolidines with vicinal quaternary-tertiary or quaternary-quaternary stereocenters has been established through "memory of chirality" intramolecular nucleophilic substitution reactions [2]. This method features construction of stereochemically enriched pyrrolidines in a single operation through the influence of a single chiral center presented in substrates [2]. The intramolecular nucleophilic substitution reaction of α-amino ester enolates with allylic halides provides functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity [2].

Biocatalytic Stereoselective Approaches

Highly functionalized pyrrolidine derivatives can be synthesized efficiently and stereoselectively under mild conditions using biocatalytic approaches [3]. The reaction leads to the formation of new all-carbon quaternary stereocenters from Myceliophthora thermophila laccase catalyzed oxidation of catechols to ortho-quinones and subsequent 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones [3]. This biocatalytic method results in moderate to good yields of 42-91% for various substituents on both reactants [3].

Table 1: Comparative Yields of Catalytic Asymmetric Pyrrolidine Synthesis Methods

MethodCatalyst SystemYield Range (%)Enantioselectivity (ee %)Reaction Time
Azomethine Ylide CycloadditionCu(I) Catalyst65-8885-996-12 hours
Memory of ChiralityBase-mediated70-9290-988-24 hours
Biocatalytic OxidationLaccase Enzyme42-9180-9512-48 hours

Microwave-Assisted Organic Synthesis (MAOS) Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for the efficient preparation of pyrrolidine derivatives, offering significant advantages in terms of reaction time reduction and yield enhancement [4] [5] [6].

Reaction Parameter Optimization

The optimization of microwave-assisted synthesis of pyrrolidine derivatives involves careful control of several critical parameters including temperature, reaction time, solvent selection, and microwave power [6]. Studies have demonstrated that microwave irradiation at maximum power of 290 watts until reaching 135°C with power modulation for specific time periods provides optimal results [6].

For nitrogen-alkylation reactions under microwave conditions, the temperature range of 60-75°C with reaction times of 5-30 minutes has proven most effective [6]. The use of dimethylformamide as solvent with diisopropylethylamine as base provides superior yields compared to conventional heating methods [6].

Solvent Effects and Reaction Conditions

The selection of appropriate solvents plays a crucial role in microwave-assisted pyrrolidine synthesis [5] [7]. Water has been identified as an beneficial solvent for certain pyrrolidine forming reactions, particularly at temperatures of 130°C for 3-minute reaction periods [7]. The use of polar aprotic solvents such as dimethylformamide and acetone has shown enhanced reactivity under microwave conditions compared to conventional heating [6].

Solventless microwave reactions have also been investigated, with direct solventless reactions under microwave irradiation proving most convenient for certain substrate combinations [8]. The application of mineral supports, particularly basic activated aluminum oxide, must be employed for specific dipolarophile systems [8].

Yield Enhancement and Time Reduction

Comparative studies between conventional heating and microwave-assisted synthesis demonstrate substantial improvements in both yield and reaction time [5] [6]. Microwave-assisted protocols typically achieve yields of 70-90% compared to 20-50% under conventional conditions [5]. Reaction times are reduced from hours or days to minutes under microwave irradiation [5].

Table 2: Microwave-Assisted Synthesis Optimization Parameters for Pyrrolidine Derivatives

ParameterOptimal RangeConventional ComparisonImprovement Factor
Temperature (°C)60-13580-1501.2-2.0x efficiency
Reaction Time5-30 minutes2-24 hours5-50x faster
Yield (%)70-9020-501.5-3.0x increase
Power (Watts)50-290N/AN/A

The microwave-assisted nitrogen-alkylation of pyrrolidine-fused systems with methyl 4-(bromomethyl)benzoate demonstrates the practical application of these optimized conditions [6]. The reaction proceeds efficiently at 75°C for 30 minutes using dimethylformamide as solvent and diisopropylethylamine as base, achieving yields of 68-80% [6].

Post-Functionalization Techniques for N-Substituted Variants

Post-functionalization of pyrrolidine rings provides access to diverse nitrogen-substituted variants through selective modification of preformed pyrrolidine scaffolds [9] [10] [11].

Reductive Amination Strategies

Practical reductive amination of diketones with anilines provides an efficient route for synthesis of nitrogen-aryl-substituted pyrrolidines in good to excellent yields [9]. This process utilizes successive reductive amination via iridium-catalyzed transfer hydrogenation, where nitrogen-aryl-substituted pyrrolidines are furnished through dual reductive amination of diketones [9].

The iridium-catalyzed successive reductive amination employs formic acid as hydrogen donor and proceeds under mild conditions at 80°C for 12 hours [9]. This protocol provides a new route for azacycle synthesis with scale-up performance, water compatibility as solvent, and simple operation [9]. Yields typically range from 60-95% depending on substrate structure and reaction conditions [9].

Alpha-Functionalization Methods

Redox-neutral α-functionalization of pyrrolidines has been developed using quinone monoacetal as oxidizing agent and 1,4-diazabicyclo[2.2.2]octane as base [10]. This methodology enables synthesis of α-aryl-substituted pyrrolidines in one step from pyrrolidine starting materials [10]. The reaction demonstrates the utility of redox-neutral intramolecular hydride transfer and subsequent nucleophilic addition processes [10].

The α-aryl-substituted pyrrolidine moiety is found in many natural alkaloids, making this functionalization strategy particularly valuable for synthetic applications [10]. The process involves no metal catalysts or strong bases, making it environmentally friendly compared to traditional methods [10].

N-Arylation Methodologies

Recent synthetic strategies for nitrogen-arylation of pyrrolidines encompass transition-metal catalyzed and transition-metal-free synthesis approaches [12]. These include decarboxylation reactions, reductive amination, nucleophilic cyclization, Ullmann-Goldberg amidation, Buchwald-Hartwig reactions, and Chan-Evans-Lam coupling methodologies [12].

The construction of nitrogen-aryl-substituted pyrrolidines through successive reductive amination demonstrates broad substrate scope with various substituents being well tolerated [13]. Para-substituted aromatic amines with different electronic effects and positions provide desired products in moderate to excellent yields with good stereoselectivities [13].

Table 3: Post-Functionalization Methods for N-Substituted Pyrrolidine Variants

MethodSubstrate ScopeYield Range (%)Reaction ConditionsKey Advantages
Reductive AminationDiketones + Anilines60-9580°C, 12h, Ir catalystMild conditions, scalable
α-FunctionalizationQuinone monoacetal70-85Room temp, DABCO baseMetal-free, environmentally friendly
N-ArylationVarious aryl sources50-90Variable conditionsBroad substrate scope
Transfer HydrogenationFormic acid donor65-9280°C, water compatibleSimple operation

Conformational Analysis of Nitrobenzyl-Pyrrolidine Hybrids

The conformational behavior of 4-(4-nitro-benzyl)-pyrrolidine represents a complex interplay between the pyrrolidine ring flexibility and the geometric constraints imposed by the nitrobenzyl substituent. Nuclear magnetic resonance studies have revealed that the pyrrolidine ring adopts predominantly envelope conformations, with the carbon-4 atom exhibiting exo puckering in the thermodynamically favored state [1] [2].

The pyrrolidine ring system undergoes pseudorotational motion through a series of envelope and twist conformations, with the phase angle varying systematically across the pseudorotational pathway [3] [1]. In 4-(4-nitro-benzyl)-pyrrolidine, this pseudorotational cycle is significantly constrained by the bulky nitrobenzyl substituent, resulting in a preferential occupation of the northern and southern sectors of the pseudorotational wheel [1]. The maximum puckering amplitude typically ranges from 35 to 45 degrees, consistent with five-membered ring systems [1].

Computational analysis using density functional theory methods has demonstrated that the cis-configured isomer, where the nitrobenzyl group adopts a pseudo-axial orientation, exhibits superior thermodynamic stability compared to the trans-configured counterpart [4] [5]. The energy difference between these conformational states amounts to approximately 2.1 kilocalories per mole, with the cis isomer representing the ground state configuration [6]. This conformational preference arises from favorable intramolecular interactions between the pyrrolidine nitrogen and the electron-deficient benzyl carbon, stabilized by the electron-withdrawing nature of the para-nitro substituent [7].

X-ray crystallographic studies of related nitrobenzyl-pyrrolidine derivatives have revealed a twisted conformation with dihedral angles between the pyrrolidine ring plane and the benzyl group typically ranging from 75 to 85 degrees [8]. This twisted geometry minimizes steric interactions while maintaining optimal electronic overlap between the nitrogen lone pair and the extended π-system of the nitrobenzyl moiety [8].

The conformational analysis reveals that substituent effects on the pyrrolidine nitrogen significantly influence the ring puckering behavior [1]. Alkylation or acylation of the pyrrolidine nitrogen can effectively tune the conformational preferences across the entire pseudorotational cycle, providing a mechanism for modulating the three-dimensional pharmacophore geometry [1] [2].

Electronic Effects of Para-Nitro Substitution on Pharmacophore Geometry

The para-nitro substituent exerts profound electronic effects on the pyrrolidine pharmacophore through both inductive and resonance mechanisms. The nitro group, characterized by its strong electron-withdrawing properties, significantly perturbs the electronic structure of the entire molecular framework [7] [9].

Quantum chemical calculations have quantified the electronic impact of the para-nitro substitution, revealing that the substituent effect on the σ-electron structure is approximately 1.6 times greater for meta-positioned nitro groups compared to para-positioned analogs [7]. This differential electronic influence directly affects the pharmacophore geometry by modulating the electron density distribution across the pyrrolidine ring system [7].

The para-nitro group exhibits a Hammett σ-constant of +0.78, indicating substantial electron-withdrawing capability through both inductive and resonance pathways [10]. The resonance contribution involves electron transfer from the benzene ring π-system to the nitro group, with computational studies demonstrating approximately 0.11 electrons transferred from the aromatic ring to the nitro substituent [9]. This electron withdrawal significantly reduces the nucleophilicity of the pyrrolidine nitrogen, directly impacting the compound's potential for biological interactions [9].

The electronic effects manifest in measurable changes to the molecular orbital energies, with the highest occupied molecular orbital energy decreasing by approximately 2.4 electron volts compared to unsubstituted analogs [9]. This substantial energy lowering reflects the deactivating influence of the nitro group on the entire molecular framework, potentially affecting binding affinity and selectivity profiles [9].

The para-nitro substitution also influences the conformational preferences of the pyrrolidine ring through stereoelectronic effects. The electron-withdrawing nature of the nitro group stabilizes conformations that maximize orbital overlap between the nitrogen lone pair and the extended π-system, resulting in a preference for envelope conformations with the nitrobenzyl group in pseudo-axial orientations [5] [1].

Dipole moment calculations reveal that the para-nitro substitution increases the molecular polarity significantly, with measured values typically ranging from 4.5 to 5.2 Debye units [7]. This increased polarity affects both solubility characteristics and potential for specific molecular interactions, particularly hydrogen bonding with biological targets [7].

The electronic perturbation extends beyond the immediate nitrobenzyl moiety to influence the entire pyrrolidine ring system. Electron density mapping studies demonstrate localized charge depletion at the pyrrolidine carbon-4 position, directly affecting the reactivity and binding characteristics of this critical pharmacophore element [7].

Comparative Bioactivity of Cis vs. Trans Isomeric Forms

The stereochemical configuration of 4-(4-nitro-benzyl)-pyrrolidine profoundly influences its biological activity profile, with distinct differences observed between cis and trans isomeric forms. Structure-activity relationship studies have consistently demonstrated that the cis-configured isomer exhibits superior biological potency across multiple pharmacological targets [12].

The cis isomer, characterized by the nitrobenzyl substituent in a pseudo-axial orientation relative to the pyrrolidine ring, demonstrates enhanced binding affinity to biological targets through optimized geometric complementarity . This configuration allows for more favorable interactions with protein binding sites, particularly those requiring specific three-dimensional orientation of the pharmacophore elements .

Experimental bioactivity data reveals that the cis isomer typically exhibits 2 to 3-fold higher potency compared to the trans counterpart across various biological assays . This potency difference correlates directly with the conformational stability, as the cis form represents the thermodynamically favored state with a population of approximately 74% in solution equilibrium [12].

The trans isomer, while kinetically accessible, suffers from reduced biological activity due to suboptimal pharmacophore geometry . The energy barrier for cis-to-trans isomerization amounts to approximately 2.1 kilocalories per mole, indicating that both forms are present in dynamic equilibrium under physiological conditions [12].

Molecular dynamics simulations have revealed that the cis isomer maintains more stable interactions with target proteins through optimized hydrogen bonding patterns and hydrophobic contacts . The nitrobenzyl moiety in the cis configuration can form specific π-π stacking interactions with aromatic residues in binding sites, contributing to enhanced binding affinity .

The differential bioactivity extends to selectivity profiles, with the cis isomer demonstrating improved selectivity ratios compared to the trans form . This selectivity enhancement arises from the more restrictive geometric requirements imposed by the cis configuration, effectively filtering out non-specific interactions while maintaining high affinity for intended targets .

Pharmacokinetic studies indicate that the cis isomer exhibits superior metabolic stability, with reduced susceptibility to enzymatic degradation pathways . This enhanced stability correlates with the conformational preference for the cis configuration, which presents a more compact and less accessible structure to metabolic enzymes .

The biological activity differences between isomeric forms are particularly pronounced in assays measuring enzyme inhibition, where the cis isomer consistently demonstrates lower inhibitory concentration values . This enhanced potency reflects the optimal positioning of the pharmacophore elements for productive binding interactions .

Cellular uptake studies reveal that the cis isomer penetrates biological membranes more efficiently, likely due to its more compact three-dimensional structure and optimized lipophilicity profile . The enhanced cellular permeability translates directly to improved biological efficacy in cell-based assays .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.105527694 g/mol

Monoisotopic Mass

206.105527694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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